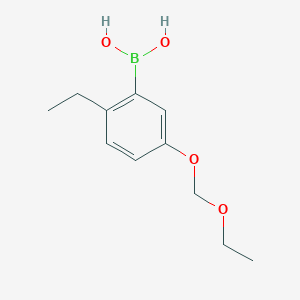
(5-(Ethoxymethoxy)-2-ethylphenyl)boronic acid
Cat. No. B8793677
Key on ui cas rn:
540495-30-5
M. Wt: 224.06 g/mol
InChI Key: JBLUOKCRMWSLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06924400B2
Procedure details


12 g (49 mmol) of 1-bromo-2-ethyl-5-ethoxymethoxybenzene are placed in 200 ml of dry THF in a round-bottomed flask and under a stream of nitrogen. The reaction medium is cooled to −78° C. and 23 ml (58 mmol) of 2.5M n-butyllithium in hexane are added dropwise. 20 minutes later, 13.6 ml (59 mmol) of triisopropyl borate are added slowly. Stirring is continued for 1 hour at −78° C. The mixture is then poured into a solution of water and hydrochloric acid and is then extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (50/50). After evaporating off the solvents, 6.7 g (65%) of the expected product are obtained in the form of white crystals.
Name
1-bromo-2-ethyl-5-ethoxymethoxybenzene
Quantity
12 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][O:10][CH2:11][CH3:12])[CH:5]=[CH:4][C:3]=1[CH2:13][CH3:14].C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.Cl>C1COCC1.CCCCCC.O>[CH2:13]([C:3]1[CH:4]=[CH:5][C:6]([O:8][CH2:9][O:10][CH2:11][CH3:12])=[CH:7][C:2]=1[B:20]([OH:25])[OH:21])[CH3:14]
|
Inputs


Step One
|
Name
|
1-bromo-2-ethyl-5-ethoxymethoxybenzene
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)OCOCC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
13.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is then extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on a column of silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a mixture of heptane and ethyl acetate (50/50)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating off the solvents, 6.7 g (65%) of the expected product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained in the form of white crystals
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1=C(C=C(C=C1)OCOCC)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
